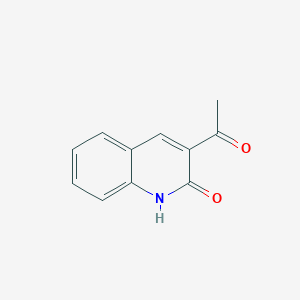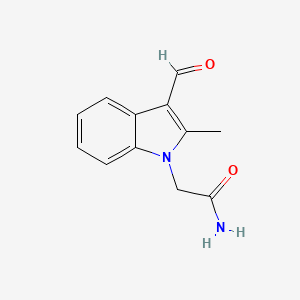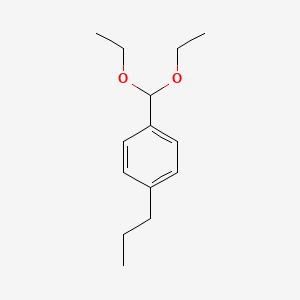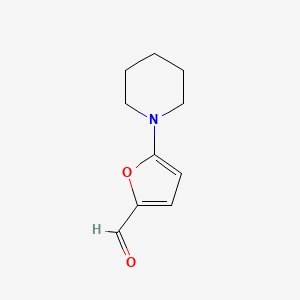
Ácido 3-clorobut-2-enoico
Descripción general
Descripción
2-Butenoic acid, 3-chloro- is an organic compound with the molecular formula C4H5ClO2. It is a derivative of butenoic acid, where a chlorine atom is substituted at the third carbon of the butenoic acid chain. This compound is known for its applications in organic synthesis and various chemical reactions due to its reactive double bond and carboxylic acid group.
Aplicaciones Científicas De Investigación
2-Butenoic acid, 3-chloro- has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: Investigated for its potential biological activities and interactions with enzymes and receptors.
Material Science: Utilized in the preparation of polymers and resins due to its reactive functional groups.
Chemical Research: Employed in studying reaction mechanisms and developing new synthetic methodologies.
Mecanismo De Acción
Target of Action
It’s known that this compound is a derivative of butenoic acid, which is a short-chain unsaturated carboxylic acid . Carboxylic acids can interact with various biological targets, including enzymes and receptors, influencing their activity.
Biochemical Pathways
3-chlorobut-2-enoic acid is likely involved in the fatty acid biosynthesis pathway . A thioesterase gene from Bacteroides thetaiotaomicron was expressed in E. coli to convert butenoyl-acyl carrier protein, a fatty acid biosynthesis intermediate, to butenoic acid . The net effect of the fatty acid biosynthesis pathway is to take two 2-carbon acetyl groups and combine them into a 4-carbon butyryl group .
Result of Action
Butenoic acid is a precursor for pharmaceutical and other applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Butenoic acid, 3-chloro- can be synthesized through several methods:
Halogenation of Crotonic Acid: One common method involves the halogenation of crotonic acid (trans-2-butenoic acid) using chlorine. The reaction typically occurs in the presence of a catalyst or under UV light to facilitate the addition of chlorine to the double bond, resulting in the formation of 2-butenoic acid, 3-chloro-.
Hydrolysis of 3-Chloro-2-butenenitrile: Another method involves the hydrolysis of 3-chloro-2-butenenitrile in the presence of an acid or base to yield 2-butenoic acid, 3-chloro-.
Industrial Production Methods: Industrial production of 2-butenoic acid, 3-chloro- often involves large-scale halogenation processes, where crotonic acid is treated with chlorine gas under controlled conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Butenoic acid, 3-chloro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form 2-butenoic acid derivatives.
Addition Reactions: The double bond in 2-butenoic acid, 3-chloro- can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding carboxylic acids or reduced to form butanoic acid derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like hydroxide ions or amines under basic conditions.
Addition Reactions: Often require halogens (e.g., chlorine, bromine) or hydrogen halides (e.g., hydrogen chloride) in the presence of a catalyst or under UV light.
Oxidation and Reduction Reactions: Use oxidizing agents like potassium permanganate or reducing agents like hydrogen gas in the presence of a catalyst.
Major Products Formed:
Substitution Reactions: Yield various 2-butenoic acid derivatives depending on the nucleophile used.
Addition Reactions: Form dihalogenated or halogenated butenoic acids.
Oxidation and Reduction Reactions: Produce corresponding carboxylic acids or butanoic acid derivatives.
Comparación Con Compuestos Similares
Crotonic Acid (trans-2-Butenoic Acid): Similar structure but lacks the chlorine atom. It is less reactive in substitution reactions compared to 2-butenoic acid, 3-chloro-.
Isocrotonic Acid (cis-2-Butenoic Acid): An isomer of crotonic acid with a different spatial arrangement of the double bond. It also lacks the chlorine atom.
3-Butenoic Acid: Another isomer with the double bond at a different position. It does not have the chlorine atom and exhibits different reactivity.
Uniqueness of 2-Butenoic Acid, 3-Chloro-: The presence of the chlorine atom in 2-butenoic acid, 3-chloro- makes it more reactive in substitution reactions compared to its non-chlorinated counterparts. This unique feature allows for a wider range of chemical transformations and applications in organic synthesis.
Propiedades
IUPAC Name |
3-chlorobut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO2/c1-3(5)2-4(6)7/h2H,1H3,(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOTUWGQYMHUFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301018720 | |
| Record name | 3-Chloro-2-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301018720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55831-56-6 | |
| Record name | 3-Chloro-2-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301018720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















